molecular formula C22H27F3N2O2 B1666165 Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- CAS No. 33351-07-4

Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

Cat. No. B1666165
CAS RN: 33351-07-4
M. Wt: 408.5 g/mol
InChI Key: OAUUSYXXPQJHIB-UHFFFAOYSA-N
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Description

Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.

Scientific Research Applications

Polymer Synthesis and Properties

A variety of organo-soluble polyamides were synthesized using semifluorinated aromatic diamines, including a benzamide derivative, showcasing their solubility in organic solvents and excellent thermal stability. These polyamides demonstrated inherent viscosities, high molecular weights, and amorphous nature, indicating their potential for high-performance material applications (Bera et al., 2012). Similarly, novel fluorinated polyimides derived from a benzamide-based monomer exhibited impressive solubility, glass-transition temperatures, low dielectric constants, and ultraviolet-visible absorption cutoff wavelengths, hinting at their applicability in advanced material science (Chung et al., 2006).

Liquid Crystalline Compounds

Unsaturated liquid crystalline compounds based on a benzamide derivative were synthesized, displaying smectic phase and high liquid temperature ranges. The distinct melting and clearing points of these compounds suggest their potential for specialized applications in liquid crystal technology (Liu Xiu-ying & Wang Yu-yang, 2010).

Synthetic Methodology and Chemical Reactions

In the realm of synthetic chemistry, a benzamide derivative was involved in the Pummerer-type reaction to yield 2-aryl-1,2-benzisothiazol-3(2H)-ones, demonstrating the compound's role in facilitating complex chemical transformations (Wang et al., 2007). The synthesis of transparent polyimide films using a diamine derived from a benzamide derivative showcased the applicability of these compounds in creating transparent, high-performance materials (Fu Ju-sun, 2010).

Bioactive Compound Synthesis

Benzamide derivatives were synthesized exhibiting notable antiavian influenza virus activity, indicating the compound's potential as a precursor for bioactive molecules with antiviral properties (Hebishy et al., 2020). This highlights the versatility of benzamide derivatives in various scientific applications, from material science to medicinal chemistry.

properties

CAS RN

33351-07-4

Product Name

Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C22H27F3N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

2-[2-[di(propan-2-yl)amino]ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H27F3N2O2/c1-15(2)27(16(3)4)13-14-29-20-8-6-5-7-19(20)21(28)26-18-11-9-17(10-12-18)22(23,24)25/h5-12,15-16H,13-14H2,1-4H3,(H,26,28)

InChI Key

OAUUSYXXPQJHIB-UHFFFAOYSA-N

SMILES

CC(C)N(CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(C)C

Canonical SMILES

CC(C)N(CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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